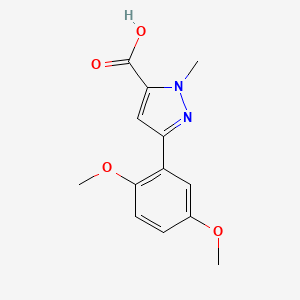
5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid
Übersicht
Beschreibung
5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid, also known as MNT, is a heterocyclic compound containing nitrogen and sulfur atoms. It is a versatile organic compound that has a wide range of applications in the fields of chemistry and biochemistry. MNT has been used in the synthesis of a variety of organic molecules, and its properties have been studied for its potential use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
An investigation into the pharmacological properties of thiazole compounds revealed that basic esters of 4-methyl-thiazole-5-carboxylic acid and related compounds exhibit spasmolytic properties confirmed in vitro. These compounds also demonstrated stimulant properties on the central nervous system (CNS) as evidenced by the convulsions produced in rabbits, mice, and guinea pigs upon injection of non-toxic doses. Additionally, the local anaesthetic properties of these compounds were studied, suggesting a broad spectrum of pharmacological activities for thiazole derivatives (Chance, Dirnhuber, & Robinson, 1946).
Corrosion Inhibition
The corrosion inhibition efficiency of newly synthesized oxadiazole derivatives, including thiazole-based compounds, was assessed on mild steel in hydrochloric acid solution. These studies utilized weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques to demonstrate high corrosion inhibition efficiency. The results suggest potential industrial applications of thiazole derivatives in protecting metals from corrosion, further supported by surface analysis using scanning electron microscopy (SEM) and electron dispersive X-ray spectroscopy (EDX) (Kalia et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of in vitro antimicrobial activity of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid revealed significant potential against Gram-positive bacteria. These findings highlight the importance of thiazole derivatives in developing new antimicrobial agents, particularly against antibiotic-resistant strains, offering a new avenue for combating public health threats (Paruch et al., 2021).
Photophysical Properties
Research on 5-N-Arylamino-4-methylthiazoles, synthesized through direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole, revealed that these compounds exhibit significant luminescence with potential applications in material science. The introduction of electron-accepting groups, notably nitro groups, induced substantial bathochromic shifts in fluorescence, indicating their utility in designing novel photophysical materials (Murai et al., 2017).
Eigenschaften
IUPAC Name |
5-methyl-2-(4-nitroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCIROLJWDNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)

![Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B1415385.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)

![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)


![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)
![5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1415400.png)
![tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate](/img/structure/B1415401.png)

![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)
![2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1415406.png)